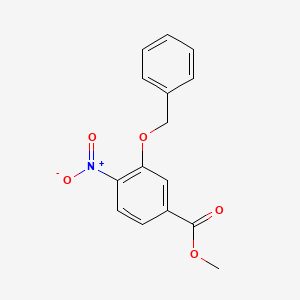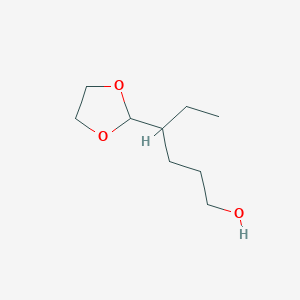
4-(1,3-Dioxolan-2-yl)hexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)hexan-1-ol is a chemical compound with the molecular formula C9H18O3. It is a colorless liquid with a sweet odor and is commonly used in various industries, including medical, environmental, and industrial research. The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol typically involves the reaction of hexanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
化学反应分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions include hexanal, hexanoic acid, hexanol, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
4-(1,3-Dioxolan-2-yl)hexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure but lacking the hexyl side chain.
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Another analog with a shorter ethyl side chain.
6-(1,3-Dioxolan-2-yl)-3-hexyne-1-ol: A compound with a similar structure but containing an alkyne group.
Uniqueness
4-(1,3-Dioxolan-2-yl)hexan-1-ol is unique due to its specific combination of the dioxolane ring and the hexyl side chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
属性
IUPAC Name |
4-(1,3-dioxolan-2-yl)hexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-8(4-3-5-10)9-11-6-7-12-9/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPUGDEGJMKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
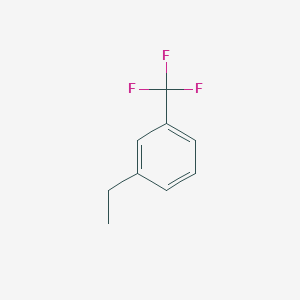
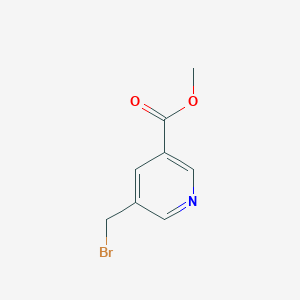

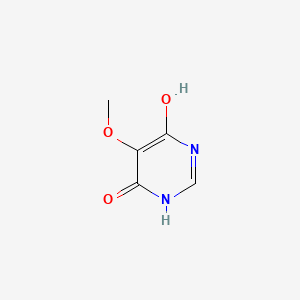
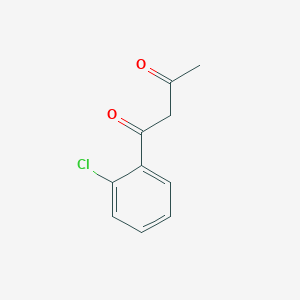
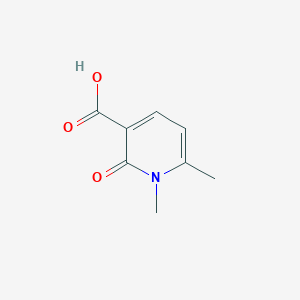
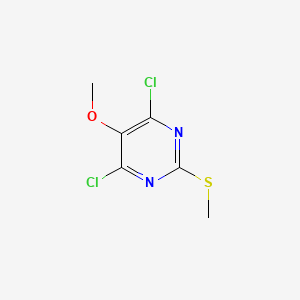
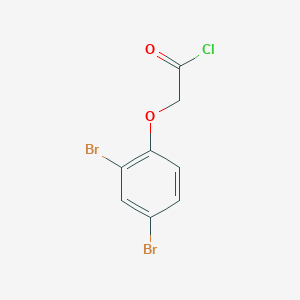
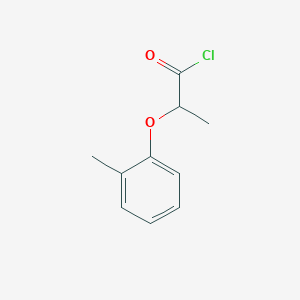
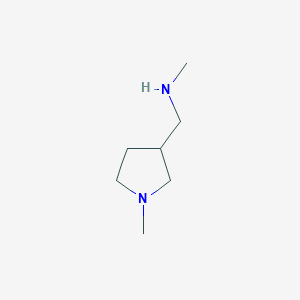
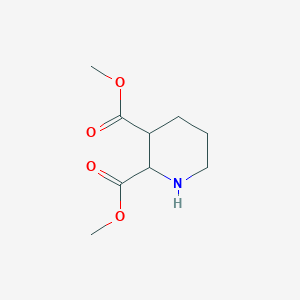
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
